molecular formula C11H12N2 B2880403 2-(1-Aminocyclobutyl)benzonitrile CAS No. 1314786-36-1

2-(1-Aminocyclobutyl)benzonitrile

Cat. No.: B2880403
CAS No.: 1314786-36-1
M. Wt: 172.231
InChI Key: QODMMEKUPJBHNP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclobutyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include oximes, primary amines, and various substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclobutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the benzonitrile group can participate in various chemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group but lacking the cyclobutyl and amino substitutions.

    Cyclobutylamine: Contains the cyclobutyl ring and amino group but lacks the benzonitrile group.

    Aminobenzonitrile: Contains the benzonitrile and amino groups but lacks the cyclobutyl ring.

Uniqueness

2-(1-Aminocyclobutyl)benzonitrile is unique due to the combination of the benzonitrile group, cyclobutyl ring, and amino group. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs mentioned above.

Properties

IUPAC Name

2-(1-aminocyclobutyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-9-4-1-2-5-10(9)11(13)6-3-7-11/h1-2,4-5H,3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODMMEKUPJBHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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